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molecular formula C6H13NO2 B104107 tert-Butyl methylcarbamate CAS No. 16066-84-5

tert-Butyl methylcarbamate

Cat. No. B104107
M. Wt: 131.17 g/mol
InChI Key: JHLVEBNWCCKSGY-UHFFFAOYSA-N
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Patent
US07196087B2

Procedure details

A solution of di-tert-butyldicarbonate (29.314 g, 134.27 mmol) in THF (250 ml) was cooled to 0° C. and methyl amine (71 ml, 2M in THF) was added through a funnel. After stirring at 0° C. for 2 hours, the reaction mixture was allowed to warm up to room temperature and the solvent was removed using a rotary evaporator. The resulting residue was purified by flash chromatography to give methylcarbamic acid tert-butyl ester as a pale oil (11.518g, 65%). 1H NMR (CDCl3, 300 MHz) δ: 2.73(d, 3H, J=4.93 Hz), 1.45(s, 9H).
Quantity
29.314 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([O:8]C(OC(C)(C)C)=O)=O)([CH3:4])([CH3:3])[CH3:2].[CH3:16][NH2:17]>C1COCC1>[C:1]([O:5][C:6](=[O:8])[NH:17][CH3:16])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
29.314 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
71 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.518 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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